molecular formula C26H24O3 B14262737 4,4-Bis(6-methoxynaphthalen-2-yl)butan-2-one CAS No. 185408-53-1

4,4-Bis(6-methoxynaphthalen-2-yl)butan-2-one

Cat. No.: B14262737
CAS No.: 185408-53-1
M. Wt: 384.5 g/mol
InChI Key: MCUBTOKDHBZBFX-UHFFFAOYSA-N
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Description

4,4-Bis(6-methoxynaphthalen-2-yl)butan-2-one is a chemical compound with the molecular formula C24H24O2 It is characterized by the presence of two methoxynaphthalene groups attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(6-methoxynaphthalen-2-yl)butan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxynaphthalene and butanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions: 4,4-Bis(6-methoxynaphthalen-2-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4-Bis(6-methoxynaphthalen-2-yl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,4-Bis(6-methoxynaphthalen-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.

    Pathways Involved: It can modulate various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one
  • 6-Methoxy-2-naphthaleneboronic acid
  • 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)-

Comparison: 4,4-Bis(6-methoxynaphthalen-2-yl)butan-2-one is unique due to its dual methoxynaphthalene groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for diverse research applications.

Properties

CAS No.

185408-53-1

Molecular Formula

C26H24O3

Molecular Weight

384.5 g/mol

IUPAC Name

4,4-bis(6-methoxynaphthalen-2-yl)butan-2-one

InChI

InChI=1S/C26H24O3/c1-17(27)12-26(22-6-4-20-15-24(28-2)10-8-18(20)13-22)23-7-5-21-16-25(29-3)11-9-19(21)14-23/h4-11,13-16,26H,12H2,1-3H3

InChI Key

MCUBTOKDHBZBFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C3=CC4=C(C=C3)C=C(C=C4)OC

Origin of Product

United States

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